3-Amino-1-[3-(dimethylamino)propyl]thiourea
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Overview
Description
3-Amino-1-[3-(dimethylamino)propyl]thiourea is a chemical compound with the molecular formula C6H16N4S and a molecular weight of 176.28 g/mol . It is also known by its IUPAC name, N-[3-(dimethylamino)propyl]hydrazinecarbothioamide . This compound is characterized by its thiourea group, which is known for its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-1-[3-(dimethylamino)propyl]thiourea can be synthesized from (3-isothiocyanato-propyl)-dimethyl-amine . The reaction involves the nucleophilic addition of the amine group to the isothiocyanate group, forming the thiourea linkage. The reaction is typically carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[3-(dimethylamino)propyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halogenated compounds as substrates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
3-Amino-1-[3-(dimethylamino)propyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 3-Amino-1-[3-(dimethylamino)propyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound shares the dimethylamino propyl group but lacks the thiourea moiety.
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but with different functional groups.
Uniqueness
3-Amino-1-[3-(dimethylamino)propyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-amino-3-[3-(dimethylamino)propyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4S/c1-10(2)5-3-4-8-6(11)9-7/h3-5,7H2,1-2H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEIJHOUKWLPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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